2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11FO2. It is a cyclopropane derivative with a fluorinated aromatic ring, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic ring and cyclopropane moiety contribute to its reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid
- 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid
- 4-(2-Fluoro-4-methoxy-5-3-((1-methylcyclobutyl)phenyl)cyclopropane-1-carboxylic acid
Uniqueness
This compound is unique due to its specific structural features, such as the fluorinated aromatic ring and cyclopropane moiety.
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO2/c1-6-4-7(12)2-3-8(6)9-5-10(9)11(13)14/h2-4,9-10H,5H2,1H3,(H,13,14) |
InChI Key |
RRCCHEZUYWTWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC2C(=O)O |
Origin of Product |
United States |
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